L-Alanine-13C3,15N

Descripción general

Descripción

L-Alanine-13C3,15N is the 13C- and 15N-labeled L-Alanine . It is a non-essential amino acid, involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and central nervous system .

Synthesis Analysis

L-Alanine-13C3,15N is a branched-chain essential amino acid that plays an important role in protein synthesis and other metabolic functions . It can be used to synthesize isotope-labeled peptides for MS-based protein quantitation .Molecular Structure Analysis

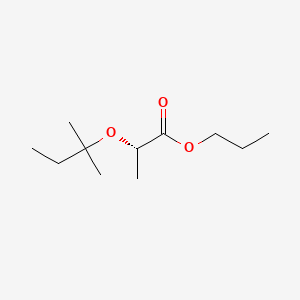

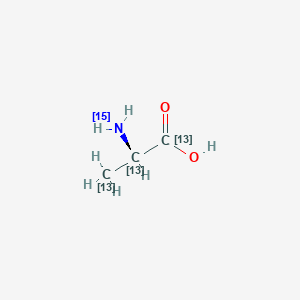

The linear molecular formula of L-Alanine-13C3,15N is 13CH313CH (15NH2)13CO2H . The molecular weight is 93.06 .Chemical Reactions Analysis

L-Alanine-13C3,15N plays a crucial role in metabolic functions, including sugar and acid metabolism .Physical And Chemical Properties Analysis

L-Alanine-13C3,15N is a solid substance . The melting point is 314.5 °C (dec.) (lit.) .Aplicaciones Científicas De Investigación

Protein Structure Analysis : L-Alanine-13C3,15N is used to investigate the helix stability of poly(l-alanine) in acidic solutions. The use of 15N and 13C nuclear magnetic resonance (NMR) spectroscopy facilitates the understanding of helix/coil equilibria in these polypeptides (Kricheldorf & Hull, 1984).

Secondary Structure Elucidation : A study on polypeptides containing 15N-labeled L-alanine reveals that 15N chemical shift tensors are closely related to main-chain conformations, aiding in conformational analysis of solid copolypeptides (Shoji et al., 1990).

Bioorganic-Inorganic Interface Characterization : In a case study of alanine on a silica surface, L-[1-(13)C,(15)N]Alanine provided insights into the molecular-level interactions and dynamics at the bioorganic-inorganic interface, crucial for applications like drug delivery systems and implant coatings (Ben Shir et al., 2010).

Organic Nitrogen Uptake by Plants : Position-specific 15N labeling of alanine helps in understanding the processes at the root-soil-microorganism interface, indicating the competition for low molecular weight organic substances in agricultural soils (Moran-Zuloaga et al., 2015).

Enzymatic Syntheses of Labeled Amino Acids : The enzymatic synthesis of carbon-13 and nitrogen-15 labeled L-alanine illustrates a versatile approach for preparing isotopically labeled amino acids, beneficial for various biochemical and medical research applications (Kelly et al., 1994).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-(15N)azanyl(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1,4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-UVYXLFMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583959 | |

| Record name | L-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.065 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Alanine-13C3,15N | |

CAS RN |

312623-85-1 | |

| Record name | L-(~13~C_3_,~15~N)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.